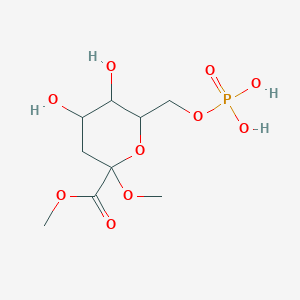
1-Oxododecyl-beta-D-maltoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxododecyl-beta-D-maltoside is a non-ionic surfactant with the molecular formula C24H44O12. It is commonly used in biochemical and biophysical research due to its ability to solubilize membrane proteins while maintaining their native structure and activity . This compound is particularly valuable in studies involving membrane protein crystallization and structural analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxododecyl-beta-D-maltoside can be synthesized through the reaction of dodecanol with maltose in the presence of an acid catalyst. The reaction typically involves heating the mixture to a specific temperature to facilitate the formation of the glycosidic bond between the dodecanol and maltose .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as crystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxododecyl-beta-D-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Oxododecyl-beta-D-maltoside is widely used in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: It aids in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: It is used in the formulation of detergents and cleaning agents
Mechanism of Action
1-Oxododecyl-beta-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. This interaction helps maintain the native structure and activity of the proteins, making them suitable for further analysis . The compound targets membrane proteins and pathways involved in cellular signaling and transport .
Comparison with Similar Compounds
Similar Compounds
n-Dodecyl-beta-D-maltoside: A closely related compound with similar surfactant properties.
n-Undecyl-beta-D-maltopyranoside: Another non-ionic surfactant used for membrane protein studies.
Lauryl Maltose Neopentyl Glycol: Known for its ability to stabilize membrane proteins better than many other detergents
Uniqueness
1-Oxododecyl-beta-D-maltoside is unique due to its specific glycosidic linkage, which provides optimal solubilization and stabilization of membrane proteins. Its ability to maintain protein activity makes it a preferred choice in many biochemical and biophysical studies .
Properties
IUPAC Name |
[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(27)35-23-21(32)19(30)22(15(13-26)34-23)36-24-20(31)18(29)17(28)14(12-25)33-24/h14-15,17-26,28-32H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIQDPFBOROML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)


![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)


![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)


![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)

